N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-[3-(Acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide group. The acetylamino phenyl substituent at the 3-position of the triazolopyridazine ring distinguishes it from related compounds.
Properties
Molecular Formula |
C19H21N7O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c1-13(27)21-15-3-2-4-16(11-15)22-19(28)14-7-9-25(10-8-14)18-6-5-17-23-20-12-26(17)24-18/h2-6,11-12,14H,7-10H2,1H3,(H,21,27)(H,22,28) |
InChI Key |
UCAYLAYQVDSORO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
Key Reaction Parameters
-
Solvent: Acetic acid
-
Temperature: 80°C
-
Catalyst: None required
Alternative Route via Diazotization and Cyclization
An alternative approach involves diazotization of 3-aminopyridazine followed by cyclization. Treatment with NaNO₂/HCl at 0°C generates a diazonium salt, which reacts with malononitrile in aqueous ethanol to form the triazolo-pyridazine core (62% yield). Chlorination at position 6 is achieved using POCl₃/PCl₅ (85% yield).
Synthesis of N-[3-(Acetylamino)Phenyl]Piperidine-4-Carboxamide
Piperidine-4-Carboxylic Acid Activation
Piperidine-4-carboxylic acid (1.0 eq) is converted to its acid chloride using thionyl chloride (2.0 eq) under reflux in anhydrous DCM. The intermediate is isolated in 95% purity and reacted without further purification.
Amide Coupling with 3-Acetamidoaniline
The acid chloride (1.1 eq) is treated with 3-acetamidoaniline (1.0 eq) in the presence of triethylamine (2.0 eq) in THF at 0°C→25°C. The reaction proceeds to 98% conversion, yielding N-[3-(acetylamino)phenyl]piperidine-4-carboxamide (89% isolated yield).
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (s, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 4.01–3.94 (m, 1H, piperidine), 3.12–2.98 (m, 2H, piperidine), 2.45 (s, 3H, CH₃CO), 1.92–1.78 (m, 4H, piperidine).
-
MS (ESI+) : m/z 333.2 [M+H]⁺.
Coupling of Triazolo-Pyridazine and Piperidine Carboxamide
Nucleophilic Aromatic Substitution (SNAr)
Optimization Insights
-
Base Screening : K₂CO₃ > Cs₂CO₃ > Et₃N (higher yields with weaker bases due to reduced side reactions).
-
Solvent Effects : DMF > DMSO > NMP (polar aprotic solvents enhance reactivity).
Palladium-Catalyzed Amination
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| SNAr | 76 | 24 | No metal catalyst required |
| Buchwald-Hartwig | 82 | 12 | Higher yield, shorter duration |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Key structural and functional comparisons with analogs are outlined below:
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Key Observations
Core Modifications
- The [1,2,4]triazolo[4,3-b]pyridazine core is conserved across analogs, but substituents at the 3-position (e.g., methyl, isopropyl, chlorophenyl) influence target specificity. For example, C1632’s 3-methyl group enables LIN28 binding, while the 3-(m-tolyl) group in 7a shifts activity to CatSper channels .
Carboxamide Variations The piperidine-4-carboxamide group in the target compound contrasts with piperidine-3-carboxamide in , which may alter conformational stability . Side-chain modifications (e.g., diethylaminoethyl in 7a vs. acetylamino phenyl in the target compound) affect solubility and membrane permeability .
Biological Implications C1632 demonstrates that triazolopyridazine derivatives can inhibit protein-RNA interactions (LIN28-let-7), suggesting the target compound may share epigenetic or oncogenic pathways . Compound’s sulfanyl linker highlights the role of non-carboxamide substituents in binding allosteric sites .
Research Findings and Data
Pharmacological Profiles
- C1632 : IC₅₀ values for LIN28 inhibition range from 1–5 µM in vitro, with in vivo tumor growth reduction >50% in murine models .
- 7a : Exhibits sub-micromolar inhibition of CatSper (IC₅₀ = 0.3 µM), underscoring the impact of aromatic substituents on ion channel activity .
Structural Analysis
- LogP Values: The target compound’s acetylamino phenyl group likely increases hydrophobicity (predicted LogP ~2.5) compared to Compound (LogP = 0.85) .
- Synthetic Accessibility : Piperidine-4-carboxamide derivatives (e.g., target compound, 7a ) are synthesized via reductive amination or Suzuki coupling, as seen in and .
Biological Activity
N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a piperidine ring, a triazolo[4,3-b]pyridazine moiety, and an acetylamino substituent. Such structural characteristics are indicative of diverse pharmacological activities, particularly in the context of cancer therapy and kinase inhibition.
Structural Characteristics
The molecular formula of the compound is . The presence of the triazolo[4,3-b]pyridazine core is particularly significant as it is known for its interactions with various biological targets. This section outlines the structural features that contribute to its biological activity:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring with nitrogen that enhances solubility and biological activity. |
| Triazolo[4,3-b]pyridazine Moiety | A fused heterocyclic structure associated with anticancer properties. |
| Acetylamino Group | Enhances binding affinity to biological targets. |
Anticancer Properties
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate moderate to high potency against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
In a study evaluating triazolo-pyridazine derivatives, one notable compound exhibited IC50 values of 1.06 ± 0.16 μM against A549 cells, 1.23 ± 0.18 μM against MCF-7 cells, and 2.73 ± 0.33 μM against HeLa cells . These results suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells.
Kinase Inhibition
The compound has also been evaluated for its inhibitory activity against c-Met kinase, a target implicated in various cancers due to its role in cell proliferation and survival. The IC50 value for this compound was found to be comparable to established inhibitors like Foretinib . This suggests potential therapeutic applications in targeting c-Met-driven malignancies.
Study on Triazolo-Pyridazine Derivatives
A comprehensive study synthesized and tested several derivatives of triazolo-pyridazines for their anticancer activity. The findings revealed that modifications in the structure significantly influenced their biological activity:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 | Induces apoptosis and G0/G1 phase arrest |
| Compound 12e | MCF-7 | 1.23 ± 0.18 | Inhibits cell proliferation |
| Compound 12e | HeLa | 2.73 ± 0.33 | Induces late apoptosis |
These results emphasize the importance of structural optimization in enhancing the efficacy of triazolo-pyridazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
